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N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide
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Overview
Description
N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole moiety, which is a common structural motif in many bioactive molecules, and a sulfonylmethanimidoyl cyanide group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxole moiety through a Pd-catalyzed C-N cross-coupling reaction . . The reaction conditions often require specific catalysts, bases, and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonylmethanimidoyl cyanide group may also contribute to the compound’s reactivity and ability to form covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylamino)carbonyl-2-chloroacetamide
- 1,3-benzodioxol-5-ethanol and its derivatives
Uniqueness
N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide is unique due to its combination of a benzodioxole moiety and a sulfonylmethanimidoyl cyanide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide |
InChI |
InChI=1S/C13H15N3O4S/c1-13(2,3)21(17,18)12(7-14)16-15-9-4-5-10-11(6-9)20-8-19-10/h4-6,15H,8H2,1-3H3 |
InChI Key |
PYVIIBZQTUSBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC2=C(C=C1)OCO2)C#N |
Origin of Product |
United States |
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